

Performance Showdown: Pigment Red 5 vs. Quinacridone Reds in Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pigment red 5**

Cat. No.: **B1583872**

[Get Quote](#)

In the dynamic landscape of scientific research and drug development, the selection of high-performance materials is paramount. This guide provides an objective comparison of the performance characteristics of **Pigment Red 5**, a monoazo pigment, against the esteemed class of quinacridone reds. This evaluation, supported by experimental data and detailed protocols, is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

At a Glance: Key Performance Characteristics

The following tables summarize the key performance indicators for **Pigment Red 5** and a selection of commonly used quinacridone reds, including Pigment Red 122 (PR122), Pigment Red 202 (PR202), Pigment Red 209 (PR209), and Pigment Violet 19 (PV19).

Table 1: Lightfastness and Heat Stability

Pigment	C.I. Name	Lightfastness (Blue Wool Scale, 1-8)	Heat Stability (°C)
Pigment Red 5	Pigment Red 5	6-7[1]	140 - 200[1][2]
Quinacridone Magenta	Pigment Red 122	8[3]	>300[4]
Quinacridone Magenta	Pigment Red 202	I (Excellent)[3]	~300[4]
Quinacridone Red	Pigment Red 209	I (Excellent)[5]	High[6]
Quinacridone Red/Violet	Pigment Violet 19	8[2]	High[6]

Note: Lightfastness is rated on the Blue Wool Scale, where 1 is fugitive and 8 is extremely lightfast. ASTM lightfastness category I is equivalent to a Blue Wool Scale rating of 7-8.[3]

Table 2: Chemical Resistance and Physical Properties

Pigment	Acid Resistance (1-5 Scale)	Alkali Resistance (1-5 Scale)	Oil Absorption (g/100g)
Pigment Red 5	4[2]	5[2]	40[2]
Quinacridone Magenta	5[4]	5[4]	50-70
Quinacridone Red/Violet	5[2]	5[2]	50-80

Note: Chemical resistance is rated on a scale of 1 to 5, where 1 indicates poor resistance and 5 indicates excellent resistance.

In-Depth Performance Analysis

Lightfastness: Quinacridone reds consistently demonstrate superior lightfastness compared to **Pigment Red 5**.[1][2][3][5] With Blue Wool Scale ratings of 8 and ASTM ratings of I (Excellent),

quinacridones are suitable for applications requiring long-term color stability under light exposure.[2][3][5] **Pigment Red 5**, with a rating of 6-7, exhibits good lightfastness but may not be suitable for applications demanding the highest level of permanence.[1]

Heat Stability: The quinacridone pigment family is renowned for its exceptional heat stability, generally withstanding temperatures of 300°C and higher.[4] This makes them ideal for high-temperature processing applications, such as in plastics and coatings. **Pigment Red 5** has a significantly lower heat resistance, with sources indicating a range of 140°C to 200°C.[1][2]

Chemical Resistance: Both **Pigment Red 5** and quinacridone reds offer excellent resistance to alkalis.[2][4] Quinacridone reds also exhibit superior resistance to acids compared to **Pigment Red 5**.[2][4] This robust chemical resistance makes quinacridones a reliable choice for applications where exposure to various chemical agents is a concern.

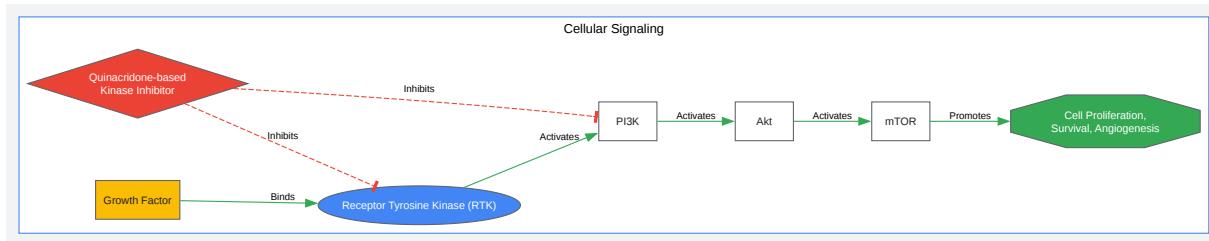
Dispersibility and Oil Absorption: **Pigment Red 5** generally has a lower oil absorption value compared to quinacridone reds, which may influence its dispersion characteristics in different media.[2] The higher oil absorption of quinacridones is attributed to their smaller particle size and higher surface area, which can contribute to their high color strength and transparency.

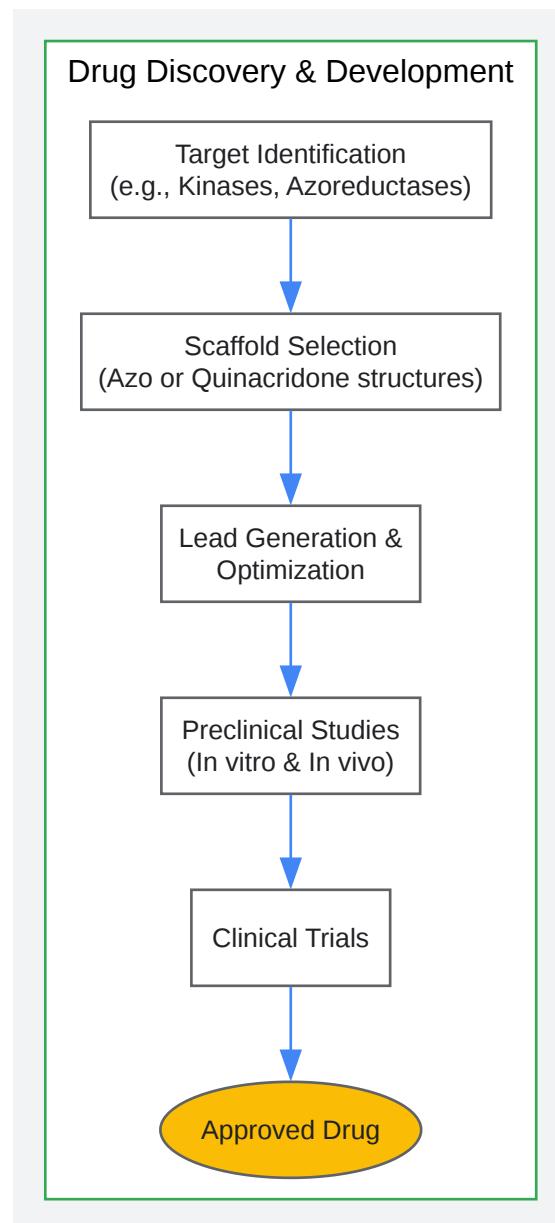
Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability.

Lightfastness Testing (ASTM D4303 / ISO 105-B02): This test determines the effect of light on pigments. The protocol involves exposing a sample of the pigment, typically dispersed in a binder on a substrate, to a calibrated artificial light source that simulates natural daylight (xenon arc lamp).[7][8][9] A set of standardized blue wool textiles with known lightfastness ratings (Blue Wool Scale 1-8) is exposed alongside the sample.[10] The lightfastness of the pigment is then rated by comparing the degree of color change of the sample to that of the blue wool references.[10]

Heat Stability Evaluation: A common method for determining heat stability involves subjecting the pigment to a specific temperature in an oven for a defined period. The color change of the heated pigment is then compared to an unheated sample. Thermogravimetric analysis (TGA) is


another quantitative method used, which measures the weight loss of a pigment as a function of increasing temperature, indicating the temperature at which degradation begins.


Chemical Resistance Testing: To assess chemical resistance, a sample of the pigment is exposed to standardized acidic and alkaline solutions for a specified duration. The change in color is then evaluated against a control sample, typically using a grey scale to quantify the degree of change. A rating from 1 (severe change) to 5 (no change) is assigned.

Oil Absorption Measurement (ASTM D281): This method determines the amount of oil required to wet a specific weight of pigment to form a coherent paste. Refined linseed oil is gradually added to a known weight of the pigment and rubbed with a spatula until a stiff, putty-like paste is formed that does not break or separate. The volume of oil used is then reported as grams of oil per 100 grams of pigment.[\[11\]](#)

Visualization of Relevant Concepts

To further aid in the understanding of the broader context of these pigments in research and development, the following diagrams illustrate a key signaling pathway where quinacridone-related structures have shown potential and a conceptual workflow for drug discovery.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jacksonsart.com [jacksonsart.com]

- 2. kremer-pigmente.com [kremer-pigmente.com]
- 3. Lightfastness - Wikipedia [en.wikipedia.org]
- 4. specialchem.com [specialchem.com]
- 5. liquitex.com [liquitex.com]
- 6. jacksonsart.com [jacksonsart.com]
- 7. researchgate.net [researchgate.net]
- 8. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 11. dl.astm.org [dl.astm.org]
- To cite this document: BenchChem. [Performance Showdown: Pigment Red 5 vs. Quinacridone Reds in Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583872#performance-evaluation-of-pigment-red-5-against-quinacridone-reds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com